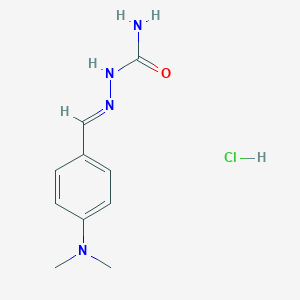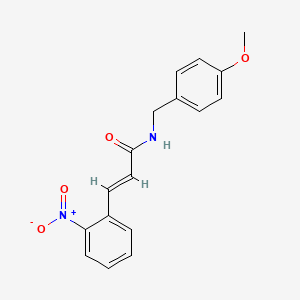
4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IMPB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 4-methyl-2-pyridine with isopropylamine followed by reaction with benzoyl chloride.
作用机制
The mechanism of action of 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide involves the inhibition of the TRPM8 ion channel. This ion channel is involved in the sensation of cold temperature and is expressed in various tissues, including the nervous system, prostate, and bladder. The inhibition of this ion channel by this compound has been found to have potential therapeutic applications in the treatment of neuropathic pain and prostate cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of the TRPM8 ion channel, induction of apoptosis in cancer cells, and potential therapeutic applications in the treatment of neuropathic pain and prostate cancer.
实验室实验的优点和局限性
The advantages of using 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide in lab experiments include its high yield of synthesis, well-established synthesis method, and potential applications in various research fields. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide, including the exploration of its potential applications in the treatment of other diseases, such as overactive bladder and irritable bowel syndrome. Additionally, the development of new drugs targeting the TRPM8 ion channel using this compound as a lead compound is an area of ongoing research. Finally, the development of new synthesis methods for this compound with higher yields and improved purity is also an area of future research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research on this compound is needed to fully understand its potential applications and limitations in various research fields.
合成方法
The synthesis of 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide involves a multi-step process that includes the reaction of 4-methyl-2-pyridine with isopropylamine in the presence of a catalyst, followed by reaction with benzoyl chloride. The final product is obtained through recrystallization and purification. The yield of the synthesis process is reported to be around 70%.
科学研究应用
4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperature. This inhibition has been found to have potential therapeutic applications in the treatment of neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This has led to the exploration of this compound as a potential anti-cancer drug. In drug development, this compound has been used as a lead compound for the development of new drugs targeting the TRPM8 ion channel.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)13-4-6-14(7-5-13)16(19)18-15-10-12(3)8-9-17-15/h4-11H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMSTKRZIFIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355426 |
Source


|
| Record name | ST50941083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433316-03-1 |
Source


|
| Record name | ST50941083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)

